molecular formula C8H7BrN4 B2622107 7-Bromo-2-hydrazinylquinoxaline CAS No. 145369-92-2

7-Bromo-2-hydrazinylquinoxaline

Cat. No.: B2622107
CAS No.: 145369-92-2
M. Wt: 239.076
InChI Key: ONLLUFRVYCHOSI-UHFFFAOYSA-N
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Description

7-Bromo-2-hydrazinylquinoxaline is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydrazinylquinoxaline typically involves the reaction of 7-bromoquinoxaline-2,3-dione with hydrazine hydrate . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product. The general reaction scheme is as follows:

7-Bromoquinoxaline-2,3-dione+Hydrazine hydrateThis compound\text{7-Bromoquinoxaline-2,3-dione} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 7-Bromoquinoxaline-2,3-dione+Hydrazine hydrate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The availability of starting materials and the simplicity of the reaction make it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-hydrazinylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, hydrazine derivatives, and substituted quinoxalines .

Mechanism of Action

The mechanism of action of 7-Bromo-2-hydrazinylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile tool in biological research.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-hydrazinylquinoxaline is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

(7-bromoquinoxalin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-6-7(3-5)12-8(13-10)4-11-6/h1-4H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLUFRVYCHOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 7-bromo-2-chloroquinoxaline (2 g, 8.2 mmol) in ethanol (20 mL) was added hydrazine hydrate (85%, 4.5 mL, 32.8 mmol). The mixture was heated to 78° C. for 2 h. After cooling to r.t., the precipitate was collected by filtration to afford 7-bromo-2-hydrazinylquinoxaline as white solid in 87% yield (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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